3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 636993-55-0
VCID: VC4650857
InChI: InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)
SMILES: CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 636993-55-0

Cat. No.: VC4650857

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide - 636993-55-0

Specification

CAS No. 636993-55-0
Molecular Formula C15H19N3O3S
Molecular Weight 321.4
IUPAC Name 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)
Standard InChI Key DTNMKVNKMBKZAJ-UHFFFAOYSA-N
SMILES CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC

Introduction

3,4-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide class, incorporating a thiadiazole ring. This compound is of interest in various fields due to its potential biological activities and structural complexity. The following sections will delve into its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.

Potential Applications

While specific applications of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide are not extensively documented, compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anticancer properties. The presence of the thiadiazole ring and benzamide moiety suggests potential interactions with biological targets.

Research Findings

Research on similar compounds indicates that thiadiazole derivatives can exhibit significant biological activity. For instance, some thiadiazole-based compounds have been evaluated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways . Additionally, compounds with benzamide structures have been studied for their anticancer properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator